molecular formula C21H43N5O7 B1242760 Etimicin CAS No. 59711-96-5

Etimicin

Cat. No. B1242760
CAS RN: 59711-96-5
M. Wt: 477.6 g/mol
InChI Key: NZGMVSJQULXLHF-RAKCNUBFSA-N
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Description

Etimicin is an aminoglycoside antibiotic that is gentamycin C1a in which the hydrogen of the amino group at position 1 is substituted by an ethyl group . It is a fourth-generation semisynthetic aminoglycoside that has antimicrobial activity against both gram-positive and gram-negative bacterial infections and is also effective against aminoglycoside-resistant strains .


Molecular Structure Analysis

Etimicin has the molecular formula C21H43N5O7 . The IUPAC name is (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol .


Physical And Chemical Properties Analysis

Etimicin has a molecular weight of 477.6 g/mol . Further physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Mechanisms and Pharmacokinetic/Pharmacodynamic Profiles

Etimicin (ETM), as a fourth-generation aminoglycoside, is recognized for its high efficacy and low toxicity. A study highlighted its superior antibacterial activities against clinical isolates compared to gentamicin and amikacin, attributing its minimal nephrotoxicity and ototoxicity to lesser accumulation in mitochondria of target cells, leading to minimal inhibition of mitochondrial function (Yao et al., 2020).

Pharmacokinetics in Human Serum and Urine

A study developed two liquid chromatography-tandem mass spectrometry methods for quantifying etimicin in human samples of serum and urine. This work was pivotal in ascertaining the comprehensive pharmacokinetics of etimicin in humans, thus aiding in understanding its pharmacological profile (Cui et al., 2023).

Comparative Antibacterial Activity

Etimicin has shown potent antimicrobial activity against both gram-positive and gram-negative bacterial infections, including aminoglycoside-resistant strains. Its MIC and MBC values were lower compared to other aminoglycosides, indicating its potential as a potent injectable agent for severe bacterial infections (Chaudhary et al., 2012).

Clinical Application in Aged Patients with Pneumonia

Impurity Characterization in Etimicin Sulfate

A study identified and characterized impurities in etimicin sulfate using LC/ESI-MS(n) and NMR, contributing to the understanding of its chemical profile and the development of quality control measures for its production (Wang et al., 2011).

Mechanism of Action

Etimicin, like other aminoglycosides, likely works by binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .

Safety and Hazards

Etimicin should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of contact, the affected area should be washed with plenty of soap and water .

properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43N5O7/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20/h10-20,25-29H,4-9,22-24H2,1-3H3/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGMVSJQULXLHF-RAKCNUBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318731
Record name Etimicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etimicin

CAS RN

59711-96-5
Record name Etimicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59711-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etimicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059711965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etimicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETIMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ICS2WXT2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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